molecular formula C12H10N2O B176357 6-Cyano-2-ethyl-4-quinolone CAS No. 135016-07-8

6-Cyano-2-ethyl-4-quinolone

Cat. No. B176357
M. Wt: 198.22 g/mol
InChI Key: RXFGCBPFMAWMOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyano-2-ethyl-4-quinolone (CEQ) is a heterocyclic organic compound with a molecular formula of C13H10N2O. It is a yellow crystalline powder with a melting point of 174-176°C. CEQ has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of 6-Cyano-2-ethyl-4-quinolone is not fully understood. However, studies have shown that it may act by inhibiting the activity of enzymes involved in DNA synthesis and repair. 6-Cyano-2-ethyl-4-quinolone has also been shown to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

6-Cyano-2-ethyl-4-quinolone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi. It has also been shown to inhibit the growth of cancer cells. 6-Cyano-2-ethyl-4-quinolone has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 6-Cyano-2-ethyl-4-quinolone has been shown to have antioxidant properties.

Advantages And Limitations For Lab Experiments

6-Cyano-2-ethyl-4-quinolone has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, 6-Cyano-2-ethyl-4-quinolone has some limitations. It is toxic and requires careful handling. It is also relatively expensive compared to other compounds.

Future Directions

There are several future directions for the study of 6-Cyano-2-ethyl-4-quinolone. One direction is to investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to study its potential use as an anticancer agent. Additionally, the development of new synthesis methods for 6-Cyano-2-ethyl-4-quinolone could lead to improved yields and lower costs. Finally, further studies are needed to fully understand the mechanism of action of 6-Cyano-2-ethyl-4-quinolone.
Conclusion:
In conclusion, 6-Cyano-2-ethyl-4-quinolone is a heterocyclic organic compound with potential applications in various scientific fields. It can be synthesized using several methods, including the Skraup synthesis, Friedlander synthesis, and Hantzsch synthesis. 6-Cyano-2-ethyl-4-quinolone has been shown to have antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand the mechanism of action of 6-Cyano-2-ethyl-4-quinolone and to investigate its potential use as an anticancer agent.

Synthesis Methods

6-Cyano-2-ethyl-4-quinolone can be synthesized using a variety of methods, including the Skraup synthesis, Friedlander synthesis, and Hantzsch synthesis. The Skraup synthesis involves the condensation of aniline and glycerol with a mixture of sulfuric acid and nitrobenzene. The Friedlander synthesis involves the reaction of aniline and a ketone in the presence of an acid catalyst. The Hantzsch synthesis involves the reaction of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst.

Scientific Research Applications

6-Cyano-2-ethyl-4-quinolone has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. 6-Cyano-2-ethyl-4-quinolone has been shown to have antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2-ethyl-4-oxo-1H-quinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-2-9-6-12(15)10-5-8(7-13)3-4-11(10)14-9/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFGCBPFMAWMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)C2=C(N1)C=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437481
Record name 2-Ethyl-4-oxo-1,4-dihydroquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-4-oxo-1H-quinoline-6-carbonitrile

CAS RN

135016-07-8
Record name 2-Ethyl-4-oxo-1,4-dihydroquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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